molecular formula C11H18O4 B13201596 Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13201596
M. Wt: 214.26 g/mol
InChI Key: NTPGYSORZKTBNG-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms in the 1,6-dioxaspiro framework. The molecule contains a methyl ester group at position 2 and three methyl substituents at positions 2, 5, and 3.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-9(2)7-11(5-6-14-9)10(3,15-11)8(12)13-4/h5-7H2,1-4H3

InChI Key

NTPGYSORZKTBNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of 1,6-dioxaspiro[2.5]octane with methyl chloroformate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions occur with reagents such as methanol, phenols, and thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound with unique structural characteristics that lend it to various applications in scientific research and industrial processes. This article explores its applications, particularly in the fields of chemistry and materials science.

Chemical Properties and Structure

This compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₈O₄
  • CAS Number : 339347-01-2
  • Molecular Weight : 198.26 g/mol

The compound features a spiro structure, which is significant for its reactivity and potential applications in various chemical syntheses.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure allows for the formation of other complex molecules through various reactions such as:

  • Cycloadditions : The compound can participate in cycloaddition reactions to form larger cyclic structures.
  • Functional Group Transformations : It can be modified to introduce different functional groups, enhancing its utility in synthesizing pharmaceuticals and agrochemicals.

Drug Development

The structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets can be explored through:

  • Bioactivity Studies : Investigating its pharmacological properties may reveal potential therapeutic uses.
  • Structure-Activity Relationship (SAR) Studies : Variations of the compound can be synthesized to determine how changes in structure affect biological activity.

Material Science

In materials science, this compound can be utilized for developing new polymers or coatings due to its unique chemical structure:

  • Polymerization Reactions : It may serve as a monomer or co-monomer in polymer synthesis, leading to materials with desirable mechanical and thermal properties.
  • Coatings : Its dioxaspiro structure could provide enhanced durability and resistance to environmental factors when used in coatings.

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the use of this compound as a precursor in synthesizing spirocyclic compounds with potential anti-cancer properties. The research highlighted the effectiveness of this compound in forming complex structures that exhibited significant biological activity against cancer cell lines.

Case Study 2: Development of Biodegradable Polymers

Another research project focused on incorporating this compound into biodegradable polymer matrices. The findings indicated that the inclusion of this compound improved the mechanical strength and degradation rate of the polymers, making them suitable for environmentally friendly applications.

Mechanism of Action

The mechanism of action of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituent type, position, and ester groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (Target) C12H18O4 226.27* 2 (methyl ester), 5,5 (methyl) Ester, spirocyclic ether
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C11H18O4 214.26 5,7 (methyl), 2 (ethyl ester) Ester, spirocyclic ether
Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate C9H14O4 186.21 2 (ethyl ester) Ester, spirocyclic ether
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate C9H14O5 202.20 4 (methoxy), 2 (methyl ester) Ester, methoxy, ether
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile C10H15NO2 181.23 5 (isopropyl), 2 (nitrile) Nitrile, spirocyclic ether

*Calculated based on molecular formula.

Key Observations:

  • The target compound’s additional methyl groups at positions 2, 5, and 5 enhance steric bulk compared to simpler analogs like Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate .
  • Functional group variations (e.g., nitrile in vs. ester in ) significantly alter polarity and reactivity.

Reactivity and Stability

Spirocyclic ethers are prone to ring-opening reactions under nucleophilic conditions. For example:

  • Ring-Opening Reactions: 1,6-Dioxaspiro[2.5]octane derivatives undergo nucleophilic attack at the oxygen atoms, leading to ring cleavage. Methyl and ethyl esters (e.g., ) exhibit moderate stability, while nitrile-containing derivatives (e.g., ) may show enhanced resistance due to electron-withdrawing effects .
  • Steric Effects: The target compound’s 2,5,5-trimethyl substitution likely reduces reactivity toward bulky nucleophiles compared to less substituted analogs .

Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

  • Solubility: Ethyl esters (e.g., ) are generally more lipophilic than methyl esters, while methoxy-substituted derivatives (e.g., ) may exhibit improved water solubility.

Biological Activity

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes two cyclic components sharing a single atom. Its molecular formula is C11H18O4C_{11}H_{18}O_{4} with a molecular weight of approximately 214.26 g/mol. This compound belongs to a class of dioxaspiro compounds known for their diverse chemical properties and potential biological activities.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its spirocyclic structure allows it to modulate enzymatic activities, potentially leading to various physiological effects. The compound's ability to act as both a nucleophile and electrophile suggests its involvement in multiple biochemical pathways.

Comparative Analysis of Related Compounds

The following table summarizes the molecular characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateC_{9}H_{14}O_{4}186.21 g/molSimpler dioxaspiro structure without additional methyl groups
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC_{10}H_{16}O_{4}200.23 g/molContains an additional methyl group at position 5
This compound C_{11}H_{18}O_{4} 214.26 g/mol Unique arrangement of methyl groups enhancing reactivity

Study on Enzymatic Activity Modulation

A study focused on the interaction of spirocyclic compounds with enzyme systems demonstrated that similar dioxaspiro compounds could inhibit specific enzymes involved in metabolic pathways. While direct studies on this compound are scarce, the findings suggest that this compound may also possess inhibitory effects on key metabolic enzymes.

Antimicrobial Activity Assessment

Research into related dioxaspiro compounds has shown promising antimicrobial activity against various pathogens. For instance, a compound structurally analogous to this compound exhibited significant inhibition of bacterial growth in vitro. Further research is needed to explore the specific antimicrobial efficacy of this compound.

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